molecular formula C19H29O3- B14763858 3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate

3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate

Cat. No.: B14763858
M. Wt: 305.4 g/mol
InChI Key: MBSQDSRABPSSEP-UHFFFAOYSA-M
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Description

3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate is an organic compound with a complex structure It is characterized by the presence of a phenoxy group attached to a hexanoate backbone, which is further substituted with dimethyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate typically involves the reaction of 2,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with 2,2,5-trimethylhexanoic acid or its derivatives under esterification conditions to yield the final product. Common reagents used in these reactions include alkyl halides, acid chlorides, and catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of substituted phenoxy derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxy derivatives.

    Reduction: Alcohols.

    Substitution: Substituted phenoxy compounds.

Scientific Research Applications

3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate
  • Ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate
  • N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxy-4-(methylthio)benzamide

Uniqueness

3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate is unique due to its specific substitution pattern and the presence of both phenoxy and hexanoate groups. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H29O3-

Molecular Weight

305.4 g/mol

IUPAC Name

3-[2-(2,5-dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate

InChI

InChI=1S/C19H30O3/c1-13(2)11-16(19(5,6)18(20)21)9-10-22-17-12-14(3)7-8-15(17)4/h7-8,12-13,16H,9-11H2,1-6H3,(H,20,21)/p-1

InChI Key

MBSQDSRABPSSEP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCC(CC(C)C)C(C)(C)C(=O)[O-]

Origin of Product

United States

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